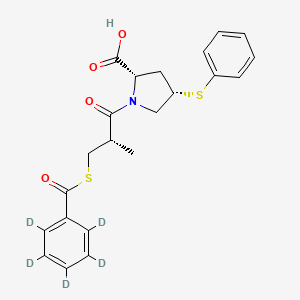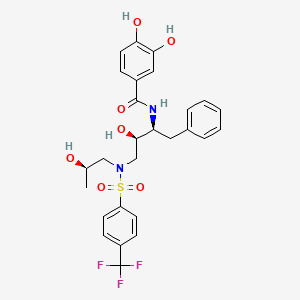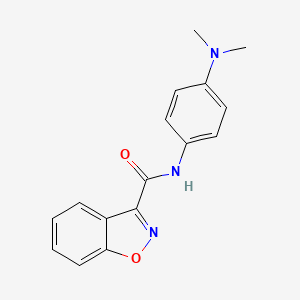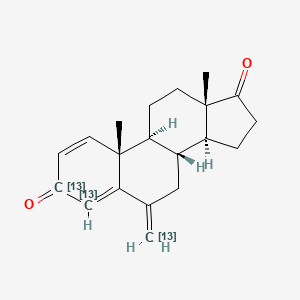
Sucrose-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose-d2: is a deuterated form of sucrose, where two hydrogen atoms are replaced by deuterium. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, due to its ability to trace and analyze metabolic pathways without altering the chemical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-d2 typically involves the exchange of hydrogen atoms with deuterium in the sucrose molecule. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process involves dissolving sucrose in deuterium oxide (D2O) and using a catalyst such as platinum or palladium to facilitate the exchange reaction under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions: Sucrose-d2 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction. The presence of deuterium does not significantly alter the reactivity of the compound.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed into glucose-d2 and fructose-d2 using acidic or enzymatic conditions.
Major Products:
Hydrolysis: Glucose-d2 and fructose-d2
Oxidation: Various oxidized derivatives of glucose and fructose
Reduction: Reduced forms of glucose and fructose
Scientific Research Applications
Chemistry: Sucrose-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is employed to investigate metabolic pathways and enzyme activities. It helps in understanding the dynamics of carbohydrate metabolism in living organisms .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .
Industry: In the food industry, this compound is utilized to study the stability and degradation of sucrose in various food products. It helps in improving the shelf life and quality of food items .
Mechanism of Action
The mechanism of action of Sucrose-d2 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-d2 and fructose-d2. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways. The presence of deuterium allows for detailed tracking of these processes using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Sucrose: The non-deuterated form of Sucrose-d2.
Glucose-d2: Deuterated glucose, used for similar metabolic studies.
Fructose-d2: Deuterated fructose, also used in metabolic research.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides a more comprehensive understanding of metabolic pathways compared to single-labeled compounds like glucose-d2 or fructose-d2. Its use in various fields of research highlights its versatility and importance in scientific studies .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2D2 |
InChI Key |
CZMRCDWAGMRECN-OIERSHBUSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
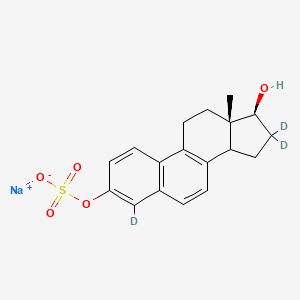
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
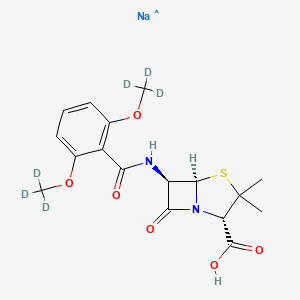
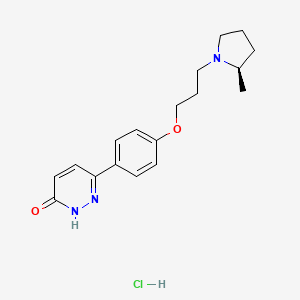
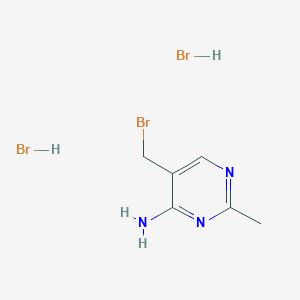
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
